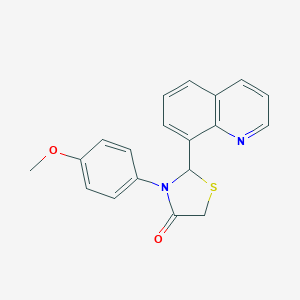
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one, also known as MQT, is a thiazolidine derivative that has been extensively studied for its potential biological applications. The compound is a heterocyclic ring system containing a thiazolidine and quinoline moiety. The synthesis of MQT has been reported in various studies, and the compound has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. This compound has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, its biological activities can be easily assessed using various in vitro and in vivo assays. However, the limitations of this compound include its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one. One potential area of investigation is its potential as an anticancer agent. Studies have suggested that this compound may possess anticancer properties, and further research is needed to determine its efficacy against various cancer types. Additionally, the potential of this compound as an antimicrobial agent needs to be further explored, particularly its activity against drug-resistant strains. Finally, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound for various therapeutic applications.
In conclusion, this compound is a thiazolidine derivative that has shown promising results in scientific research. Its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been reported in several studies. One of the most widely used methods involves the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with thiosemicarbazide, followed by cyclization with acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been studied extensively for its potential biological applications. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-quinolin-8-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-23-15-9-7-14(8-10-15)21-17(22)12-24-19(21)16-6-2-4-13-5-3-11-20-18(13)16/h2-11,19H,12H2,1H3 |
InChI-Schlüssel |
BSWRGCGDSSDFIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
